molecular formula C19H24FN3O4 B2682241 methyl 7-fluoro-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396626-89-3

methyl 7-fluoro-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2682241
CAS RN: 1396626-89-3
M. Wt: 377.416
InChI Key: NULSALNATZLYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-fluoro-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H24FN3O4 and its molecular weight is 377.416. The purity is usually 95%.
BenchChem offers high-quality methyl 7-fluoro-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-fluoro-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Several studies have explored the synthesis and antibacterial activities of quinolone derivatives, including compounds structurally related to methyl 7-fluoro-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate. For instance, Miyamoto et al. (1990) synthesized a series of substituted 4-oxoquinoline-3-carboxylic acids, demonstrating potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990). Similarly, Senthilkumar et al. (2009) synthesized novel fluoroquinolones with significant antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis, showcasing the potential of these compounds in addressing multi-drug resistant strains (Senthilkumar et al., 2009).

Antimycobacterial Activities

The antimycobacterial properties of novel fluoroquinolones have also been a focus, with compounds demonstrating efficacy against Mycobacterium tuberculosis, including drug-resistant strains. For example, Senthilkumar et al. reported that among synthesized compounds, one was found to be the most active in vitro, with significant reductions in mycobacterial load in lung and spleen tissues in animal models, highlighting the therapeutic potential against tuberculosis (Senthilkumar et al., 2009).

Synthesis and Evaluation of Antibacterial and Anticancer Agents

Beyond antimicrobial activities, some derivatives have been synthesized for dual purposes, including anticancer activities. Al-Trawneh et al. (2010) conducted a study on tetracyclic fluoroquinolones, assessing their antibacterial and antiproliferative activity, which could potentially offer a new class of dual-acting chemotherapeutics (Al-Trawneh et al., 2010).

properties

IUPAC Name

methyl 7-fluoro-1-[3-(2-oxopyrrolidin-1-yl)propylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4/c1-27-19(26)23-11-7-13-5-6-14(20)12-15(13)17(23)18(25)21-8-3-10-22-9-2-4-16(22)24/h5-6,12,17H,2-4,7-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULSALNATZLYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NCCCN3CCCC3=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-fluoro-1-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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